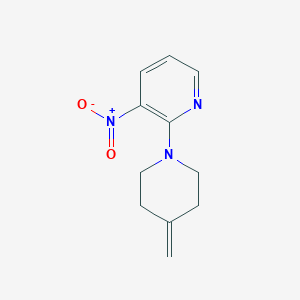

2-(4-Methylene-1-piperidyl)-3-nitropyridine

Katalognummer B8419759

Molekulargewicht: 219.24 g/mol

InChI-Schlüssel: YHLDZHRCNFRVSY-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08580962B2

Procedure details

The title compound was synthesised following the method described here for Compound 2a using 1-Boc-3-pyrrolidinone instead of 1-(3-nitro-2-pyridyl)-4-oxopiperidine. After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage) eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3, yielding the title compound as brownish oil. Yield: 75.8%.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=C1CCN(C2C([N+]([O-])=O)=CC=CN=2)CC1.[C:17]([N:24]1[CH2:28][CH2:27][C:26](=O)[CH2:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]>>[CH2:1]=[C:26]1[CH2:27][CH2:28][N:24]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:25]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1CC(CC1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The title compound was synthesised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C1CN(CC1)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |